1,3-Dimethyl-cyclobutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

1,3-dimethylcyclobutan-1-amine |

InChI |

InChI=1S/C6H13N/c1-5-3-6(2,7)4-5/h5H,3-4,7H2,1-2H3 |

InChI Key |

ZWMRWMKTTMIHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-cyclobutylamine: Structure, Properties, and Synthetic Exploration

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Dimethyl-cyclobutylamine, a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereoisomerism, and predicted physicochemical properties. Furthermore, this document outlines potential synthetic routes and characterization methodologies, offering a foundational understanding for researchers exploring this and related molecular scaffolds.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold that can impart favorable pharmacological properties. By replacing more flexible or planar moieties, the cyclobutane core can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. The 1,3-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, making it a valuable design element in the development of new therapeutic agents. This compound represents a fundamental example of this structural class, offering a platform for further functionalization and exploration of its biological potential.

Molecular Structure and Identification

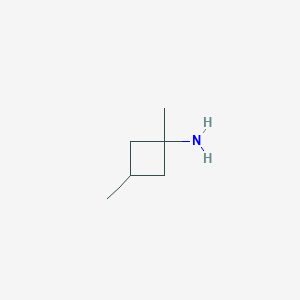

This compound is a cyclic amine with the molecular formula C₆H₁₃N.[1] Its structure consists of a cyclobutane ring substituted with two methyl groups at the 1 and 3 positions and an amine group at the 1-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,3-dimethylcyclobutan-1-amine[1] |

| CAS Number | 1708300-96-2[1] |

| Molecular Formula | C₆H₁₃N[1] |

| Molecular Weight | 99.17 g/mol [1] |

| Canonical SMILES | CC1CC(C)(C1)N |

| InChI Key | ZWMRWMKTTMIHRM-UHFFFAOYSA-N |

Stereoisomerism: The Importance of Spatial Arrangement

The presence of two stereocenters at the C1 and C3 positions of the cyclobutane ring gives rise to two stereoisomers: cis-1,3-Dimethyl-cyclobutylamine and trans-1,3-Dimethyl-cyclobutylamine.

-

cis-isomer: The two methyl groups are on the same face of the cyclobutane ring. This isomer possesses a plane of symmetry and is therefore achiral (a meso compound).

-

trans-isomer: The two methyl groups are on opposite faces of the ring. This isomer lacks a plane of symmetry and exists as a pair of enantiomers, (1R, 3S)-1,3-dimethylcyclobutan-1-amine and (1S, 3R)-1,3-dimethylcyclobutan-1-amine.

The stereochemistry of these isomers is crucial as it dictates the three-dimensional arrangement of the substituents, which in turn significantly influences their interaction with biological targets. The puckered nature of the cyclobutane ring leads to pseudo-axial and pseudo-equatorial positions for the substituents, further influencing the conformational preferences and stability of each isomer. Generally, substituents on a cyclobutane ring prefer to be in a pseudo-equatorial position to minimize steric strain.

Caption: 2D representation of cis and trans isomers.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Justification / Comparison |

| Boiling Point | 120-140 °C | Based on the boiling point of related C6 amines and the rigidity of the cyclobutane ring. |

| Density | ~0.8 - 0.9 g/mL | Typical for small cyclic amines. |

| Solubility | Soluble in water and common organic solvents. | The presence of the amine group allows for hydrogen bonding with water. |

| pKa | 9.5 - 10.5 | Typical for a primary aliphatic amine. |

Proposed Synthetic Routes

Synthesis of the Ketone Precursor: 1,3-Dimethylcyclobutanone

The synthesis of the key intermediate, 1,3-dimethylcyclobutanone, can be envisioned through several methods, including the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.

Reductive Amination to Yield this compound

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Caption: Proposed reductive amination workflow.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1,3-dimethylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Work-up and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The crude product can then be purified by distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: Methanol or ethanol are good choices as they are polar enough to dissolve the reactants and reagents but are generally unreactive under these conditions.

-

Ammonia Source: Ammonium acetate can serve as both the ammonia source and a mild acid catalyst for imine formation.

-

Reducing Agent: The choice of reducing agent is critical for selectivity. NaBH₃CN is effective at a slightly acidic to neutral pH, which is compatible with imine formation and stability. Catalytic hydrogenation is a cleaner method but may require more specialized equipment.

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-H Protons: A broad singlet in the region of 1.0-3.0 ppm, corresponding to the two protons of the primary amine. The chemical shift will be dependent on the solvent and concentration.

-

Cyclobutane Ring Protons: A series of complex multiplets in the upfield region (1.5-2.5 ppm) corresponding to the methylene protons of the cyclobutane ring. The splitting patterns will be complex due to cis/trans isomerism and coupling between adjacent protons.

-

Methyl Protons: Singlets or doublets in the region of 0.9-1.2 ppm, corresponding to the two methyl groups. The multiplicity will depend on the adjacent protons. The cis and trans isomers are expected to show distinct sets of signals.

-

-

¹³C NMR:

-

C-N Carbon: A signal in the range of 45-60 ppm for the carbon atom attached to the nitrogen.

-

Cyclobutane Ring Carbons: Signals for the other carbons of the cyclobutane ring will appear in the upfield region (20-40 ppm).

-

Methyl Carbons: Signals for the methyl carbons will be found in the highly shielded region of the spectrum (15-25 ppm).

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring and methyl groups.

-

N-H Bending: A medium to strong absorption in the range of 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for amines would be expected, such as the loss of a methyl group (M-15) or fragmentation of the cyclobutane ring.

Reactivity and Potential Applications

The primary amine functionality of this compound makes it a versatile building block for further chemical modifications. It can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: To introduce further substituents on the nitrogen atom.

-

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functional groups in bioactive molecules.

-

Formation of Schiff Bases: Condensation with aldehydes and ketones.

The rigid 1,3-disubstituted cyclobutane scaffold of this molecule makes it an attractive starting point for the synthesis of novel compounds for drug discovery. Potential therapeutic areas where such scaffolds are being explored include oncology, neuroscience, and infectious diseases. The specific biological activity of this compound and its derivatives would need to be determined through biological screening assays.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. While experimental data for this specific compound is limited, its synthesis and properties can be reasonably predicted based on established chemical principles and data from related compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this and other substituted cyclobutylamine derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecular scaffold.

References

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

- CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents. (n.d.).

-

1,3-dimethylcyclobutane(2398-10-9) information, properties, synthesis, supplier – LookChem. (n.d.). LookChem. Retrieved February 6, 2026, from [Link]

-

cyclobutylamine. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). MDPI. Retrieved February 6, 2026, from [Link]

- CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents. (n.d.).

-

1,3-Dimethylcyclopentane. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

1,3-Dimethylcyclobutane. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

N,N-dimethylcyclobutanamine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2018). John Wiley & Sons, Ltd. Retrieved February 6, 2026, from [Link]

-

cis-1,3-Dimethyl-cyclobutane. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

[Chemistry] One of the stereoisomers of 1,3 -dimethylcyclohexane is a meso form. Which one? (2025). YouTube. Retrieved February 6, 2026, from [Link]

-

Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. (1988). PubMed. Retrieved February 6, 2026, from [Link]

-

Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsaturated Ketones - Supporting Information. (n.d.). Thieme. Retrieved February 6, 2026, from [Link]

-

Cyclohexane, 1,3-dimethyl-, trans-. (n.d.). NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

-

cis-1,3-dimethylcyclobutane. (n.d.). NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

-

Conformational analysis of 1,3 dimethyl cyclohexane. (2020). YouTube. Retrieved February 6, 2026, from [Link]

-

1,3-Diaminocyclohexane, trans-. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. Retrieved February 6, 2026, from [Link]

-

Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. (2001). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2021). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (2004). Arkivoc. Retrieved February 6, 2026, from [Link]

-

Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). MDPI. Retrieved February 6, 2026, from [Link]

Sources

- 1. This compound | C6H13N | CID 69498345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 3. 1,3-Diaminocyclohexane, trans- | C6H14N2 | CID 6999479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethyl-cyclobutylamine

Chemical Identity and Physical Properties

1,3-Dimethyl-cyclobutylamine is a cyclic amine. Its structure, consisting of a cyclobutane ring with two methyl groups and an amine functional group, suggests it is a liquid at room temperature with a characteristic amine odor.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale/Source |

| Molecular Formula | C6H13N | Based on chemical structure. |

| Molecular Weight | 99.17 g/mol | Calculated from the molecular formula. |

| Boiling Point | Approx. 120-140 °C | Extrapolated from similar cyclic amines and alkylamines. |

| Flash Point | < 20 °C | Assumed to be a flammable liquid based on related low molecular weight amines.[1][2][3][4] |

| Density | Approx. 0.8 - 0.9 g/mL | Based on analogous cycloalkylamines.[3] |

| Solubility | Soluble in water and most organic solvents. | The amine group imparts water solubility, a common characteristic of small amines.[5] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its flammability, corrosivity, and toxicity.

Anticipated GHS Hazard Classification:

-

Flammable Liquids: Category 2 or 3

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4

-

Serious Eye Damage/Eye Irritation: Category 1[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[6][7]

Hazard Statements (Anticipated):

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[2]

-

H301/H302: Toxic if swallowed / Harmful if swallowed.[2][6][7]

-

H311: Toxic in contact with skin.[4]

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2][6][7]

-

H318/H319: Causes serious eye damage / Causes serious eye irritation.[2][6]

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent safety protocols are necessary when handling this compound. The following procedures are based on best practices for handling flammable, corrosive, and toxic amines.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][8]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.[7] Contaminated clothing should be removed and laundered before reuse.[9]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia should be used.[3]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4]

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3][8][9]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[1][3]

Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[1][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Water spray may be ineffective but can be used to cool fire-exposed containers.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Vapors can form explosive mixtures with air.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[7] Wear appropriate PPE.[7] Eliminate all ignition sources.[7][8]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][8]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

While no specific toxicological data exists for this compound, the following can be inferred from related compounds.

-

Acute Toxicity: Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin.[4][6][7]

-

Corrosivity: As a primary amine, it is expected to be corrosive to the skin and eyes, potentially causing severe burns.[1][11]

-

Respiratory Irritation: Vapors are likely to be irritating to the respiratory tract.[6][7]

-

Chronic Effects: Long-term exposure data is not available. As with many organic amines, repeated or prolonged exposure should be avoided.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations.[1][9] Do not allow the material to be released into the environment.

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product.

References

-

PubChem. 1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: N,N-dimethylbutylamine. Available from: [Link]

-

Cheméo. Chemical Properties of Cyclobutane, 1,3-dimethyl (CAS 7411-24-7). Available from: [Link]

-

PubChem. 1,3-Dimethylcyclobutene | C6H10 | CID 14141626. Available from: [Link]

-

PubChem. This compound | C6H13N | CID 69498345. Available from: [Link]

-

NIST. Cyclobutane, 1,3-dimethyl. Available from: [Link]

-

ResearchGate. (PDF) Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Available from: [Link]

-

PubChem. 1,3-Dimethylcyclobutane | C6H12 | CID 448071. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Dimethylamine | 124-40-3 [chemicalbook.com]

- 6. 1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Conformational Analysis of 1,3-Dimethylcyclobutan-1-amine: A Structural & Thermodynamic Guide

The following technical guide details the conformational analysis, structural dynamics, and synthesis of 1,3-Dimethylcyclobutan-1-amine .

Executive Summary

The cyclobutane scaffold serves as a critical bioisostere in modern drug discovery, offering a rigidified vector for substituent display that differs distinctively from cyclopentane or cyclohexane analogs. 1,3-Dimethylcyclobutan-1-amine represents a unique structural challenge due to the presence of a quaternary center at C1 (bearing both an amino and a methyl group) and a tertiary center at C3.

Understanding the conformational preference of this molecule is vital for pharmacophore alignment. This guide demonstrates that the cis-1,3-dimethyl arrangement (placing both methyl groups in pseudo-equatorial positions) is the thermodynamic global minimum, forcing the amine functional group into a pseudo-axial orientation. This counter-intuitive "axial-amine" presentation has significant implications for receptor binding kinetics and transition state stabilization.

Structural Definition & Stereochemistry

The Molecule

The target molecule is 1,3-dimethylcyclobutan-1-amine (IUPAC).[1]

-

C1 (Quaternary): Substituted with an Amino group (-NH₂) and a Methyl group (-CH₃).

-

C3 (Tertiary): Substituted with a Methyl group (-CH₃) and a Hydrogen atom.

-

C2/C4: Methylene bridges (-CH₂-).

Isomer Nomenclature

Due to the 1,3-disubstitution pattern, two diastereomers exist. To avoid ambiguity, we define them based on the relative orientation of the two Methyl groups:

-

Isomer A (cis-Me,Me): The C1-Methyl and C3-Methyl groups are on the same face of the ring. (Consequently, the C1-Amine is trans to the C3-Methyl).

-

Isomer B (trans-Me,Me): The C1-Methyl and C3-Methyl groups are on opposite faces. (Consequently, the C1-Amine is cis to the C3-Methyl).

Conformational Dynamics

Ring Puckering

Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.

-

Puckering Angle (

): Typically 25°–35° . -

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless sterically locked.

Substituent Positioning (Pseudo-Axial vs. Pseudo-Equatorial)

In the puckered conformation, substituents adopt either pseudo-equatorial (e) or pseudo-axial (a) positions.

-

1,3-Diaxial Interaction: This is the dominant steric constraint. Two axial substituents at C1 and C3 point directly toward each other across the ring, creating severe steric repulsion (transannular strain).

-

Energetic Rule: The conformation that places the bulkiest groups in pseudo-equatorial positions is thermodynamically preferred.

Thermodynamic Preference of 1,3-Dimethylcyclobutan-1-amine

We must compare the steric bulk (A-values) of the substituents:

-

Methyl (-CH₃): A-value ≈ 1.70 kcal/mol.

-

Amino (-NH₂): A-value ≈ 1.20–1.40 kcal/mol.

The Global Minimum: cis-Me,Me (Isomer A)

In this isomer, the ring puckers to place both Methyl groups in pseudo-equatorial positions .

-

C1: Methyl (Equatorial) / Amine (Axial)

-

C3: Methyl (Equatorial) / Hydrogen (Axial)[2]

-

Dominant Interaction: The 1,3-diaxial interaction occurs between the Amine (C1) and the Hydrogen (C3) . This is a relatively low-energy interaction compared to Me...H or Me...Me.

The High-Energy State: trans-Me,Me (Isomer B)

In this isomer, one Methyl must be axial.[2]

-

Conformer 1: C1-Me (Axial) / C3-Me (Equatorial). Strain: Me...H diaxial repulsion (High).

-

Conformer 2: C1-Me (Equatorial) / C3-Me (Axial). Strain: Me...NH₂ diaxial repulsion (High).

Result: The cis-Me,Me isomer (Isomer A) is thermodynamically more stable by approximately 1.5–2.5 kcal/mol over the trans-isomer.

Visualization of Conformational Landscape

The following diagram illustrates the energetic relationship between the puckering modes and substituent orientation.

Figure 1: Conformational energy landscape showing the preference for the diequatorial methyl arrangement, forcing the amine into an axial position.

Experimental Validation Protocols

To distinguish the isomers and validate the "axial amine" hypothesis, the following NMR protocol is recommended.

Nuclear Overhauser Effect (NOE) Spectroscopy

The spatial proximity of axial protons allows for definitive assignment.

| Interaction Pair | Isomer A (cis-Me,Me) | Isomer B (trans-Me,Me) |

| C1-Me ... C3-H | Weak/None (Me is Eq, H is Ax; distance > 4Å) | Strong (Me is Ax, H is Ax; distance < 2.5Å) |

| C1-NH₂ ... C3-H | Strong (NH₂ is Ax, H is Ax) | Weak/None (NH₂ is Eq, H is Ax) |

| C1-Me ... C3-Me | None (Both Eq, distant) | None (One Ax, One Eq) |

Protocol:

-

Dissolve 5 mg of sample in CDCl₃ or C₆D₆ (Benzene-d6 often provides better shift separation).

-

Acquire 1D ¹H NMR to assign methyl singlets.

-

Perform 1D NOE difference or 2D NOESY (mixing time 500ms).

-

Key Diagnostic: Irradiate the C3-Methine proton. If NOE is observed at the C1-Methyl signal, you have the trans-Me,Me (less stable) isomer. If NOE is observed at the Amine protons (or lack of NOE to Methyl), you likely have the cis-Me,Me isomer.

Synthesis & Separation Workflow

Accessing the specific 1,3-dimethylcyclobutan-1-amine scaffold requires a route that controls the formation of the quaternary center.

Recommended Synthetic Route

The Curtius Rearrangement of a 1,3-disubstituted cyclobutane carboxylic acid is the most reliable method to install the amine with retention of stereochemistry.

-

Starting Material: 3-Methylcyclobutanone.

-

Step 1 (Strecker-like or Grignard): Reaction with MeMgBr followed by nitrile insertion or similar to generate the quaternary center, often yielding a mixture of alcohols or immediate precursors.

-

Alternative (Malonate): Alkylation of methyl malonate with 1,3-dibromobutane (gives cyclobutane ring).

-

Preferred Route:

-

React 3-methylcyclobutanone with MeLi and CeCl₃ to get 1,3-dimethylcyclobutan-1-ol.

-

Ritter Reaction: Treat alcohol with HCN/H₂SO₄ (hazardous) or Acetonitrile/H₂SO₄ followed by hydrolysis. Note: Ritter reaction often proceeds via a carbocation, leading to thermodynamic equilibration to the more stable cis-Me,Me isomer.

-

Separation Logic

Figure 2: Synthetic workflow utilizing the Ritter reaction to access the thermodynamic product.

References

-

PubChem. 1,3-Dimethylcyclobutan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Journal of the American Chemical Society.[3] (Fundamental principles of cyclobutane puckering).

-

Moriarty, R. M. (1974).[3] Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry. (Classic review on 1,3-disubstituted cyclobutane conformational preferences).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,3-Dimethyl-cyclobutylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug development. The guide covers its fundamental molecular and physical properties, discusses plausible synthetic strategies based on established organic chemistry principles, explores its relevance as a building block in the design of novel therapeutics, and outlines essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the exploration of novel chemical entities.

Core Molecular Attributes

This compound is a cyclic amine featuring a four-membered carbocyclic ring. The presence of two methyl groups and an amine functionality on the cyclobutane scaffold gives rise to stereoisomerism, which can significantly influence its biological activity and pharmacokinetic properties.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| IUPAC Name | 1,3-dimethylcyclobutan-1-amine | [1] |

| Synonyms | 1,3-dimethylcyclobutanamine | [1] |

| SMILES | CC1CC(C1)(C)N | [1] |

| InChI Key | ZWMRWMKTTMIHRM-UHFFFAOYSA-N | [1] |

Structural Representation

The two-dimensional structure of this compound highlights the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for constructing substituted cyclobutane rings and introducing amine functionalities. The gem-dimethylcyclobutane motif is found in numerous natural products, and de novo synthetic approaches have been developed for this class of compounds.[2]

Conceptual Synthetic Workflow

A plausible synthetic route could involve the [2+2] cycloaddition of an appropriately substituted alkene and ketene to form a cyclobutanone intermediate, followed by reductive amination.

Sources

Methodological & Application

Application Note: Protocol for the Reductive Amination Synthesis of N,3-Dimethylcyclobutanamine

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of N,3-dimethylcyclobutanamine (also referred to as N,3-dimethylcyclobutan-1-amine) utilizing a reductive amination strategy.

Critical Nomenclature Clarification: The term "1,3-Dimethyl-cyclobutylamine" is chemically ambiguous. It may refer to:

-

Target A (Secondary Amine): N,3-dimethylcyclobutan-1-amine. (Synthesizable via Reductive Amination).[1][2][3][4][5]

-

Target B (Primary Amine, Quaternary C1): 1,3-dimethylcyclobutan-1-amine. (Requires nucleophilic addition to ketimines; not accessible via standard reductive amination).

This guide focuses on Target A , utilizing 3-methylcyclobutanone and methylamine as precursors. This transformation is a cornerstone reaction in the synthesis of fragment libraries for JAK inhibitors and other GPCR-targeting small molecules.

Strategic Rationale

Reductive amination is preferred over direct alkylation of amines due to its suppression of over-alkylation (quaternization) and mild conditions.

-

Choice of Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent. Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (cyanide-free) and exhibits superior chemoselectivity for iminiums over ketones, allowing for a "one-pot" procedure without pre-forming the imine.

-

Stereochemical Control: The reaction typically yields a mixture of cis and trans isomers (1,3-disubstitution pattern). The hydride source preferentially attacks the intermediate iminium ion from the less sterically hindered face, often favoring the cis isomer (thermodynamically preferred in 1,3-cyclobutanes).

Reaction Mechanism & Pathway

The reaction proceeds through the formation of a carbinolamine intermediate, followed by dehydration to the iminium ion, which is then rapidly reduced by the hydride source.

Figure 1: Mechanistic pathway for the reductive amination of 3-methylcyclobutanone. The formation of the iminium ion is the rate-determining equilibrium, driven forward by the irreversible hydride reduction.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Conc/Purity | Role |

| 3-Methylcyclobutanone | 84.12 | 1.0 | >95% | Substrate |

| Methylamine | 31.06 | 1.2 - 1.5 | 2.0M in THF | Amine Source |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 - 1.5 | 97% Solid | Reductant |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Glacial | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | Anhydrous | Solvent |

Step-by-Step Methodology

Step 1: Solvation and Activation

-

Charge a flame-dried reaction vessel (equipped with a magnetic stir bar and nitrogen inlet) with 3-Methylcyclobutanone (1.0 equiv).

-

Dissolve in DCE (Concentration: 0.1 M - 0.2 M). Note: DCM or THF are viable alternatives, but DCE often provides faster imine formation rates.

-

Add Methylamine (2.0M in THF, 1.2 equiv) dropwise at 0°C.

-

Add Acetic Acid (1.0 equiv). The acid catalyzes the dehydration of the hemiaminal to the active iminium species.

-

Allow the mixture to stir at Room Temperature (20-25°C) for 30-60 minutes . This "aging" period ensures equilibrium formation of the imine.

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂) may occur. 8. Remove the ice bath and allow the reaction to stir at Room Temperature. 9. Monitor: Check reaction progress via LC-MS or TLC (stain with Ninhydrin or KMnO₄) after 2 hours. Full conversion typically requires 2–16 hours depending on scale.

Step 3: Workup & Purification [6] 10. Quench: Cool to 0°C and quench by slow addition of saturated aqueous NaHCO₃ (sodium bicarbonate) until pH > 8. 11. Extraction: Extract the aqueous layer with DCM (3 x reaction volume). 12. Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter. 13. Salt Formation (Recommended): The free base amine is volatile. To isolate a stable solid, treat the organic filtrate with 4M HCl in Dioxane (1.5 equiv) to precipitate the N,3-dimethylcyclobutanamine hydrochloride salt. 14. Filtration: Collect the white solid by vacuum filtration and wash with diethyl ether.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical "aging" step for imine formation.

Critical Parameters & Troubleshooting

| Parameter | Specification | Impact & Troubleshooting |

| pH Control | Slightly Acidic (pH 5-6) | Essential for iminium formation. If pH is too low (<4), the amine is protonated and unreactive. If too high (>7), iminium formation is slow. The 1.0 eq AcOH usually buffers correctly. |

| Water Content | Anhydrous Preferred | While STAB tolerates trace water, excessive water hydrolyzes the imine back to the ketone. Use dry solvents. |

| Temperature | 0°C to RT | Do not heat above 40°C during reduction; STAB can decompose, and volatile amines can be lost. |

| Isomer Ratio | cis:trans | The cis isomer (1,3-substituents on same side) is often favored (approx 3:1 to 5:1). Separation requires careful chromatography of the free base or fractional crystallization of the HCl salt. |

Common Pitfall: "Stalled" Reaction

If the ketone remains unconsumed after 4 hours:

-

Diagnosis: The imine formation was insufficient before adding the reductant.

-

Remedy: In the next run, add 3Å Molecular Sieves during the "aging" step (Step 1) to drive the dehydration equilibrium toward the imine.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release Hydrogen gas (H₂). Handle in a fume hood.

-

Methylamine: The THF solution is flammable and corrosive. The free base is a gas at room temperature; keep solutions cold.

-

1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use DCM as a safer alternative if EH&S regulations restrict DCE, though reaction times may increase slightly.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Grounding: This is the seminal paper establishing STAB as the standard reagent for this transform

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

- Grounding: Provides mechanistic insight into the role of acetic acid/carboxylic acids in borohydride reductions.

-

PubChem Compound Summary for 1,3-Dimethylcyclobutanamine. (n.d.). National Center for Biotechnology Information. [Link]

- Grounding: Verification of chemical structure and nomencl

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]

The Strategic Utility of 1,3-Dimethyl-cyclobutylamine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug design, the cyclobutane moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity and three-dimensional complexity.[1] Unlike conformationally flexible aliphatic chains, the puckered nature of the cyclobutane ring allows for a more precise spatial orientation of substituents, which can be pivotal for optimizing ligand-receptor interactions.[2] Furthermore, 1,3-disubstituted cyclobutanes can serve as non-aromatic bioisosteres for phenyl rings, a strategy that has been successfully employed to improve the physicochemical properties and metabolic stability of drug candidates.[1][2] The strategic incorporation of cyclobutane rings can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[3] Prominent examples of drug candidates featuring a 1,3-disubstituted cyclobutane core include the histone methyltransferase inhibitor EPZ-5676, the IGF-1R inhibitor Linsitinib, and the histamine H3 receptor antagonist PF-03654746.[4][5][6]

This technical guide provides detailed application notes and exemplary protocols for the use of 1,3-Dimethyl-cyclobutylamine as a versatile pharmaceutical intermediate. While specific literature on this exact molecule is emerging, the following protocols are built upon well-established and robust synthetic methodologies for analogous 1,3-disubstituted cyclobutane derivatives.[2][7] These notes are intended to provide researchers, scientists, and drug development professionals with a strong foundational understanding and practical framework for leveraging this valuable building block in their synthetic campaigns.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a pharmaceutical intermediate is crucial for its effective application in multi-step syntheses. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem |

| Molecular Weight | 99.18 g/mol | PubChem |

| IUPAC Name | 1,3-dimethylcyclobutan-1-amine | PubChem |

| CAS Number | 1708300-96-2 | PubChem |

| Canonical SMILES | CC1CC(C1)(C)N | PubChem |

Proposed Synthetic Pathways to this compound

The synthesis of this compound can be logically approached via a two-stage process: first, the synthesis of the key intermediate, 1,3-dimethylcyclobutan-1-one, followed by its conversion to the target amine.

Part 1: Synthesis of 1,3-Dimethylcyclobutan-1-one

The synthesis of substituted cyclobutanones is a well-documented area of organic chemistry.[8] A plausible and efficient route to 1,3-dimethylcyclobutan-1-one involves a [2+2] cycloaddition followed by subsequent modifications.

Caption: Proposed synthetic workflow for 1,3-Dimethylcyclobutan-1-one.

-

Causality: The [2+2] cycloaddition of an alkene with a ketene is a classic and efficient method for the construction of a cyclobutanone ring system.[9]

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve the alkene (e.g., propene) in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a suitable temperature, typically between -78 °C and 0 °C.

-

Slowly bubble gaseous ketene (generated in situ from the pyrolysis of acetone or diketene) through the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 3-methylcyclobutanone.

-

-

Causality: The introduction of the second methyl group can be achieved through nucleophilic addition of an organometallic reagent to the carbonyl group of 3-methylcyclobutanone, followed by oxidation of the resulting tertiary alcohol.

-

Protocol:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-methylcyclobutanone in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add a solution of methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr) in a suitable solvent dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 1,3-dimethylcyclobutanol.

-

For the oxidation step, dissolve the crude alcohol in anhydrous dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the alcohol is fully converted to the ketone.

-

Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure and purify the resulting 1,3-dimethylcyclobutan-1-one by distillation or column chromatography.

-

Part 2: Synthesis of this compound

With the key ketone intermediate in hand, the target amine can be synthesized via reductive amination. This is a robust and widely used method for the formation of amines from carbonyl compounds.[10]

Caption: Reductive amination pathway to this compound.

-

Causality: This one-pot reaction proceeds through the in-situ formation of an imine or oxime intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical for chemoselectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the protonated imine in the presence of the ketone.[10] Catalytic hydrogenation is another powerful method.[11]

-

Protocol using Sodium Cyanoborohydride:

-

To a solution of 1,3-dimethylcyclobutan-1-one in methanol, add an excess of ammonium acetate or a solution of ammonia in methanol.

-

Adjust the pH of the solution to approximately 6-7 using glacial acetic acid.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by GC-MS or LC-MS.

-

Once the reaction is complete, carefully add dilute hydrochloric acid to destroy any excess reducing agent (Caution: release of hydrogen cyanide gas). This step should be performed in a well-ventilated fume hood.

-

Basify the solution with a concentrated sodium hydroxide solution to a pH > 12.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by distillation.

-

-

Protocol using Catalytic Hydrogenation:

-

First, form the oxime by reacting 1,3-dimethylcyclobutan-1-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an ethanol/water mixture.

-

Isolate and purify the 1,3-dimethylcyclobutan-1-one oxime.

-

Dissolve the oxime in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).

-

Heat and stir the reaction mixture until the uptake of hydrogen ceases.

-

Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can then be purified by distillation.

-

Application as a Pharmaceutical Intermediate: A Gateway to Novel Therapeutics

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including amidation, alkylation, and sulfonylation, allowing for the introduction of various pharmacophores.

Case Study: Elaboration into a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core linked to a substituted amine. This compound can serve as a key building block for such structures.

Caption: Exemplary elaboration of this compound.

-

Causality: The primary amine of this compound can act as a nucleophile in a nucleophilic aromatic substitution reaction with an electron-deficient, halogenated heterocycle.

-

Protocol:

-

In a sealed tube, combine this compound, a substituted 4-chloropyrimidine, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).

-

Heat the reaction mixture to 100-150 °C for several hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(1,3-dimethylcyclobutyl)pyrimidin-4-amine derivative.

-

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel pharmaceutical agents. Its rigid, three-dimensional structure provides a unique design element for medicinal chemists seeking to optimize the properties of their lead compounds. The synthetic pathways outlined in this guide, based on established chemical principles, offer a robust starting point for the preparation and subsequent elaboration of this valuable building block. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Watanabe, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136–2143. [Link]

- de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Bicyclopropylidene. Chemical Reviews, 100(3), 93–142.

- WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid. (2015).

-

Aditya Dev. (2016). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Chemistry Stack Exchange. [Link]

- CN103086858A - Synthetic method of 3-methyl-cyclopentanone. (2013).

-

van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1614–1626. [Link]

-

Reddy, B. V. S., et al. (2007). Direct reductive amination of cyclohexanone. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved February 6, 2026, from [Link]

-

Daigle, S. R., et al. (2014). Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. ACS Medicinal Chemistry Letters, 5(10), 1151–1155. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 87-94. [Link]

-

Wager, T. T., et al. (2011). Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). Journal of Medicinal Chemistry, 54(21), 7602–7620. [Link]

-

van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Aktas, H., et al. (2013). (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814. [Link]

-

Nagtegaal, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 15. [Link]

-

Wang, Z., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(16), 4353-4358. [Link]

-

Schech, A. J., et al. (2015). Dot1L Inhibitor EPZ-5676: Synthesis, pharmacokinetic and tissue distribution studies in Sprague-Dawley rats. Bioorganic & Medicinal Chemistry Letters, 25(20), 4418-4422. [Link]

-

Yang, X., et al. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 8(12), 3045-3052. [Link]

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved February 6, 2026, from [Link]

-

Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]

-

Vangveravong, S., et al. (2022). Synthesis and Profiling of Highly Selective Inhibitors of Methyltransferase DOT1L Based on Carbocyclic C-Nucleosides. Journal of Medicinal Chemistry, 65(7), 5649–5667. [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

-

D'Annibale, A., & Trogolo, C. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 13819–13865. [Link]

-

He, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Organic Letters, 14(16), 4130–4133. [Link]

-

Nagtegaal, M., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 6, 2026, from [Link]

-

Wu, Y.-C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Scholars. [Link]

-

ResearchGate. (n.d.). The effects of an H(3) receptor antagonist (PF-03654746) with exofenadine on reducing allergicrhinitis symptoms. Retrieved February 6, 2026, from [Link]

-

Campbell, C. T., et al. (2017). Mechanisms of Pinometostat (EPZ-5676) Treatment–Emergent Resistance in MLL-Rearranged Leukemia. Molecular Cancer Therapeutics, 16(8), 1669–1679. [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 2159–2202. [Link]

-

Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 87-94. [Link]

-

Nagtegaal, M., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14. [Link]

-

Frontiers. (n.d.). Synthesis of lysine methyltransferase inhibitors. Retrieved February 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Retrieved February 6, 2026, from [Link]

-

Stokes, J. R., et al. (2012). The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. Journal of Allergy and Clinical Immunology, 129(2), 409–412.e2. [Link]

-

Patsnap. (n.d.). PF-3654746. Retrieved February 6, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclobutanone synthesis [organic-chemistry.org]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Peptide Coupling Reactions Involving 1,3-Dimethyl-cyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of structurally unique and sterically demanding building blocks is a cornerstone of modern peptide-based drug discovery. These modifications can impart favorable pharmacological properties, such as enhanced metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview and detailed protocols for the successful peptide coupling of 1,3-dimethyl-cyclobutylamine, a sterically hindered primary amine. We will delve into the mechanistic underpinnings of peptide bond formation in the context of steric hindrance, evaluate suitable coupling reagents, and present optimized protocols to maximize yield and minimize common side reactions, particularly epimerization. This document is intended to serve as a practical resource for researchers navigating the challenges associated with non-standard peptide modifications.

Introduction: The Challenge and Opportunity of Sterically Hindered Amines

Peptide coupling is a fundamental reaction in the synthesis of peptides and proteins, involving the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1][2] While standard peptide couplings are often efficient, the introduction of sterically hindered amines, such as this compound, presents significant synthetic hurdles. The bulky nature of these amines can impede the approach of the activated carboxylic acid, leading to slower reaction rates and, in some cases, reaction failure.[3][4][5]

However, the successful incorporation of such moieties is highly desirable. The cyclobutane scaffold can introduce conformational constraints into a peptide backbone, potentially leading to improved receptor binding affinity and selectivity. The methyl groups on the cyclobutane ring further enhance this steric bulk and introduce hydrophobicity, which can protect the adjacent peptide bond from enzymatic degradation.

This application note will provide a systematic approach to addressing the challenges of coupling this compound, focusing on the selection of appropriate activating agents and reaction conditions to achieve high-yield and high-purity peptide products.

Mechanistic Considerations in Hindered Couplings

The formation of a peptide bond is a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.[1]

-

Activation: The carboxylic acid is converted into a more reactive species, typically an active ester or an acylphosphonium/acyluronium species, through the use of a coupling reagent.

-

Coupling: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to form the amide bond.

With a sterically hindered amine like this compound, the rate-limiting step is often the nucleophilic attack. The bulky substituents on the amine can sterically clash with the activated carboxylic acid derivative, increasing the activation energy of the transition state.

A critical side reaction to consider is racemization of the activated amino acid.[1][6] This occurs through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[1] The risk of racemization is heightened in hindered couplings due to the slower rate of the desired aminolysis, allowing more time for the oxazolone to form and racemize.[1][7]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for the successful acylation of sterically hindered amines. The ideal reagent should provide a highly reactive activated species to overcome the steric barrier while minimizing the risk of racemization.

Uronium/Aminium Salts: The Reagents of Choice

Uronium and aminium-based coupling reagents are generally the most effective for challenging couplings.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is renowned for its high reactivity and ability to facilitate difficult couplings with reduced racemization.[8] It forms a highly reactive OAt-ester, and the presence of the HOAt anion in the reaction mixture is believed to suppress racemization.[9]

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Similar to HATU, HBTU is a highly efficient coupling reagent that forms an HOBt-active ester.[10][11] While generally very effective, for extremely hindered couplings, HATU may offer a slight advantage.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that has shown excellent performance, comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[12]

Carbodiimides: A Viable but More Cautious Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[10] When used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), they can be effective.[10][13] However, for highly hindered systems, the reactivity might be insufficient, and the risk of N-acylurea formation, an irreversible side reaction, increases.[1]

Phosphonium Salts

Phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also potent coupling reagents.[1] They are known for their high reactivity and are particularly useful in solid-phase peptide synthesis (SPPS).[1]

Experimental Protocols

The following protocols are designed as a starting point for the coupling of an N-protected amino acid to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrates.

General Considerations

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is recommended.[14] Ensure the solvent is anhydrous to prevent hydrolysis of the activated species.

-

Base: A non-nucleophilic hindered base is crucial to deprotonate the carboxylic acid and the protonated amine without competing in the coupling reaction. N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices.[9][15]

-

Temperature: For hindered couplings, it is often beneficial to start the reaction at 0 °C to control the initial exotherm and then allow it to warm to room temperature.[13][14] In some cases, gentle heating (e.g., 30-40 °C) may be required to drive the reaction to completion, but this should be done with caution due to the increased risk of racemization.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or, more accurately, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16]

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary approach due to the high reactivity and low racemization potential of HATU.[8]

Materials:

-

N-protected amino acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU to the solution and stir for 5 minutes.

-

Add DIPEA to the reaction mixture and stir for another 10 minutes. The solution may change color, indicating activation.

-

Add this compound to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature overnight.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a cost-effective alternative, with Oxyma being a safer and often more effective additive than HOBt.[13]

Materials:

-

N-protected amino acid (1.0 eq)

-

This compound (1.1 eq)

-

Oxyma (1.2 eq)

-

DIC (1.2 eq)

-

Anhydrous DCM

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and Oxyma in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC to the solution and stir for 15 minutes to pre-activate the amino acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[13]

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of the Experimental Workflow

Caption: General workflow for the peptide coupling of this compound.

Data Presentation: Comparative Analysis of Coupling Conditions

The following table summarizes key parameters and expected outcomes for the recommended protocols. Yields and purity are illustrative and will vary based on the specific substrates.

| Parameter | Protocol 1 (HATU) | Protocol 2 (DIC/Oxyma) |

| Coupling Reagent | HATU | DIC |

| Additive | None (HOAt generated in situ) | Oxyma |

| Base | DIPEA | None (or catalytic base) |

| Solvent | DMF | DCM |

| Relative Reactivity | Very High | High |

| Racemization Risk | Very Low | Low to Moderate |

| Byproduct Removal | Aqueous Extraction | Filtration & Extraction |

| Relative Cost | Higher | Lower |

| Typical Yield | 85-95% | 70-90% |

| Typical Purity | >95% | >90% |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Insufficiently reactive coupling agent. | Switch to a more potent coupling reagent like HATU. |

| Steric hindrance is too great at RT. | Gently heat the reaction mixture to 30-40 °C, monitoring for epimerization. | |

| Impure or wet reagents/solvents. | Use freshly purified reagents and anhydrous solvents. | |

| Significant Epimerization | Reaction temperature is too high. | Maintain the reaction at 0 °C for a longer period before warming to RT. |

| The base is too strong or not hindered. | Ensure the use of a hindered base like DIPEA or 2,4,6-collidine. | |

| The chosen coupling reagent is prone to racemization. | Use HATU, which is known to suppress racemization. | |

| Presence of N-acylurea (with DIC) | Side reaction of the O-acylisourea intermediate. | Ensure an adequate amount of Oxyma is present. Lower the reaction temperature. |

Conclusion

The successful incorporation of sterically demanding amines like this compound into peptide scaffolds is an achievable goal with the appropriate selection of modern coupling reagents and optimized reaction conditions. Uronium salts, particularly HATU, offer a robust and reliable method for maximizing yield while preserving stereochemical integrity. By understanding the mechanistic challenges and employing the detailed protocols outlined in this guide, researchers can confidently expand their synthetic repertoire to include unique and valuable peptide building blocks, ultimately accelerating the development of novel peptide-based therapeutics.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Retrieved from [Link]

-

Kent, S. B. H., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(44), 22079-22085. Retrieved from [Link]

-

Wuhan Mulei New Material Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. Retrieved from [Link]

-

Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SOLUTION-PHASE SYNTHESIS OF A DIPEPTIDE USING THE COUPLING REAGENT EDC·HCl AND THE ADDITIVE OXYMA PURE. Retrieved from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]

-

Carpino, L. A., et al. (1998). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 63(15), 5183–5185. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 33–55. Retrieved from [Link]

-

Andreu, D., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(45), 10002-10011. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Bodanszky, M. (1993). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 115(18), 8345-8346. Retrieved from [Link]

-

Kemp, D. S., et al. (1974). Peptide synthesis with carbodiimide. The Journal of Organic Chemistry, 39(26), 3841-3847. Retrieved from [Link]

-

Dunn, P. J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13897–13915. Retrieved from [Link]

-

Durham University. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]

-

ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

Pentelute, B. L., & Buchwald, S. L. (2014). Rapid flow-based peptide synthesis. Angewandte Chemie International Edition, 53(12), 3100-3103. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutane, 1,3-dimethyl-. Retrieved from [Link]

-

Chen, G., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(1), 163-168. Retrieved from [Link]

-

Ismail, M. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(3), 385–395. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Kumar, V., & Arora, A. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(7), 1125. Retrieved from [Link]

-

IRIS. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of the 1,3‐Dipolar Cycloaddition Reaction in Chemical Biology: Approaches Toward Multivalent Carbohydrates and Peptides and Peptide‐Based Polymers. Retrieved from [Link]

-

LCGC International. (2020). Basics of HPLC Peptide Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylcyclobutane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. pubs.acs.org [pubs.acs.org]